molecular formula C15H12N2O2 B15411226 N-(2-methyl-1,3-benzoxazol-6-yl)benzamide CAS No. 500726-71-6

N-(2-methyl-1,3-benzoxazol-6-yl)benzamide

Cat. No.: B15411226
CAS No.: 500726-71-6
M. Wt: 252.27 g/mol
InChI Key: VXZPHGKWIJACRF-UHFFFAOYSA-N
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Description

N-(2-methyl-1,3-benzoxazol-6-yl)benzamide is a useful research compound. Its molecular formula is C15H12N2O2 and its molecular weight is 252.27 g/mol. The purity is usually 95%.
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Biological Activity

N-(2-methyl-1,3-benzoxazol-6-yl)benzamide is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, synthesis methods, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a benzamide functional group attached to a benzoxazole moiety. Its molecular formula is C15_{15}H12_{12}N2_{2}O, with a molecular weight of approximately 268.335 g/mol. The structural composition contributes to its unique chemical reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its structure allows it to interact effectively with bacterial cell membranes and enzymes, inhibiting their growth.
  • Antiprotozoal Activity : Similar compounds have demonstrated antimalarial and antileishmanial properties. For instance, derivatives of benzoxazole have been evaluated for their potential against Plasmodium falciparum, with some exhibiting over 90% inhibition at low concentrations .
  • Enzyme Inhibition : this compound has been studied for its role as an enzyme inhibitor, particularly in pathways related to inflammation and cancer progression. Its ability to modulate enzyme activity makes it a candidate for further exploration in therapeutic contexts .
  • Cytotoxicity : In vitro studies have shown that this compound can induce cytotoxic effects on various cancer cell lines. The structure–activity relationship (SAR) studies suggest that modifications to the benzoxazole ring can enhance its cytotoxic potency against specific cancer types .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Benzoxazole Ring : This is often achieved through cyclization reactions involving 2-amino phenols and appropriate carboxylic acids or their derivatives.
  • Amidation Reaction : The final step involves the reaction of the benzoxazole derivative with an amine to form the amide bond, yielding this compound.

These synthetic routes allow for high yields and purity of the target compound while enabling further modifications to optimize biological activity .

Antimicrobial Evaluation

A study evaluated several benzoxazole derivatives for their antimicrobial properties using established cell-based assays. Among these, this compound showed significant inhibition against both Bacillus subtilis and Escherichia coli, highlighting its potential as an antimicrobial agent .

Anticancer Studies

In another investigation focusing on cytotoxicity against various cancer cell lines (including MCF-7 and A549), this compound exhibited IC50_{50} values in the micromolar range, indicating its effectiveness as a cytotoxic agent. The structure–activity relationship analysis revealed that electron-donating substituents on the benzene ring enhanced its activity .

Comparative Table of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntimicrobialBacillus subtilis, E. coliSignificant growth inhibition
AntiprotozoalPlasmodium falciparumOver 90% inhibition at low concentration
CytotoxicityMCF-7 (breast cancer), A549 (lung cancer)IC50_{50} in micromolar range
Enzyme InhibitionVarious inflammatory pathwaysModulation of enzyme activity

Properties

CAS No.

500726-71-6

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

N-(2-methyl-1,3-benzoxazol-6-yl)benzamide

InChI

InChI=1S/C15H12N2O2/c1-10-16-13-8-7-12(9-14(13)19-10)17-15(18)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,18)

InChI Key

VXZPHGKWIJACRF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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